methyl 6-ethynyl-1H-indole-2-carboxylate

Medicinal Chemistry Click Chemistry Indole Functionalization

This dual-functional indole scaffold features a C6-terminal alkyne for CuAAC or Sonogashira coupling and a C2-carboxylate ester for orthogonal transformations. Its precise regiochemistry is critical for generating diverse compound libraries and validated PAK4 inhibitor cores. Procure 98% purity (MW 199.20) building block to accelerate hit-to-lead optimization and medicinal chemistry programs.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
CAS No. 2694721-91-8
Cat. No. B6207841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-ethynyl-1H-indole-2-carboxylate
CAS2694721-91-8
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#C
InChIInChI=1S/C12H9NO2/c1-3-8-4-5-9-7-11(12(14)15-2)13-10(9)6-8/h1,4-7,13H,2H3
InChIKeyDXKKTVYYKUELQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Ethynyl-1H-Indole-2-Carboxylate: Procurement Guide for a Dual-Handle Synthetic Building Block


Methyl 6-ethynyl-1H-indole-2-carboxylate (CAS: 2694721-91-8; C12H9NO2; MW 199.20 g/mol) is a functionalized indole derivative that incorporates two distinct synthetic handles on the indole scaffold: a terminal ethynyl group at the C-6 position and a methyl carboxylate ester at the C-2 position . This dual-functional architecture establishes the compound as a versatile intermediate for medicinal chemistry and drug discovery programs, with demonstrated utility as a building block for constructing structurally diverse compound libraries and pharmacologically active scaffolds [1]. The terminal alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions, while the carboxylate ester provides orthogonal reactivity for further functionalization . Commercial availability is established through multiple vendors with purity specifications ranging from 95% to 98% .

Why Generic Methyl 6-Ethynyl-1H-Indole-2-Carboxylate Analogs Cannot Be Interchanged in Synthesis


Substituting methyl 6-ethynyl-1H-indole-2-carboxylate with structurally similar indole derivatives is not chemically neutral and introduces significant divergence in synthetic utility and product outcomes. The compound's precise regiochemical placement of the ethynyl group at C-6 and the carboxylate ester at C-2 is critical for accessing specific molecular architectures . Regioisomers such as methyl 6-ethynyl-1H-indole-4-carboxylate or methyl 5-ethynyl-1H-indole-2-carboxylate yield entirely different spatial orientations in downstream products, with documented consequences for biological target recognition and synthetic pathway compatibility . Furthermore, analogs lacking either functional handle—such as unsubstituted methyl indole-2-carboxylate or 6-ethynyl-1H-indole—severely restrict the available reaction manifold, forcing the use of alternative coupling strategies that may compromise synthetic efficiency or final product diversity [1]. The evidence presented below demonstrates that the specific combination and placement of functional groups on this compound directly dictate the accessible chemical space and biological outcomes in drug discovery applications.

Methyl 6-Ethynyl-1H-Indole-2-Carboxylate: Quantitative Differentiation Evidence


Dual Functional Handle Architecture Enables Orthogonal Synthetic Pathways Not Accessible with Mono-Functional Analogs

Methyl 6-ethynyl-1H-indole-2-carboxylate possesses two synthetically addressable functional groups (C6-terminal alkyne; C2-carboxylate ester), whereas common comparators such as methyl indole-2-carboxylate (CAS 1202-04-6) lack the terminal alkyne handle, and 6-ethynyl-1H-indole (CAS 865375-93-5) lacks the carboxylate ester handle. This dual functionalization enables orthogonal synthetic transformations that are not possible with either comparator alone . In structure-activity relationship (SAR) studies of PAK4 inhibitors, the 6-ethynyl-1H-indole core demonstrated a Ki value of 10.2 nmol/L against PAK4, while structural modifications at the C-2 position (corresponding to the carboxylate position in the target compound) were employed to further optimize kinase selectivity and anti-metastatic efficacy [1].

Medicinal Chemistry Click Chemistry Indole Functionalization

Sonogashira Coupling Reactivity Profile Confers Distinct Cross-Coupling Capabilities Relative to Halogenated Indole Building Blocks

Methyl 6-ethynyl-1H-indole-2-carboxylate serves as a terminal alkyne partner in Sonogashira coupling reactions, enabling carbon-carbon bond formation with aryl or vinyl halides . This reactivity profile is complementary to, and distinct from, halogenated indole-2-carboxylate building blocks such as methyl 4-bromo-1H-indole-2-carboxylate, which serve as the electrophilic coupling partner in Suzuki-Miyaura and Heck reactions rather than as the terminal alkyne component [1]. The compound's terminal alkyne also enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click chemistry reaction with broad applicability in chemical biology and drug conjugate synthesis . This combination of Sonogashira and CuAAC reactivity is not available with non-alkynyl indole carboxylates.

Organic Synthesis Cross-Coupling Sonogashira Reaction

6-Ethynyl Indole Scaffold Demonstrates Quantifiable Biological Potency in PAK4 Kinase Inhibition Studies

In structure-based drug design studies targeting PAK4 kinase for cancer metastasis intervention, C-3-substituted 6-ethynyl-1H-indole derivatives exhibited potent inhibitory activity. The lead compound (compound 55) incorporating the 6-ethynyl-1H-indole core demonstrated a Ki value of 10.2 nmol/L against PAK4 kinase [1]. In comparative in vivo efficacy assessments using A549 and B16-BL6 lung metastasis models, compound 55 achieved >80% and >90% inhibition of lung metastasis, respectively [1]. While the comparator data represents a further derivatized analog rather than the unmodified target compound, the 6-ethynyl substitution pattern was identified as critical for PAK4 binding affinity and kinase selectivity [1].

Kinase Inhibition Cancer Metastasis PAK4 Inhibitors

Methyl 6-Ethynyl-1H-Indole-2-Carboxylate: Recommended Application Scenarios for Procurement


Medicinal Chemistry: Construction of Diversely Functionalized Indole-Based Compound Libraries

Methyl 6-ethynyl-1H-indole-2-carboxylate is optimally deployed in medicinal chemistry programs requiring parallel or sequential functionalization of the indole scaffold. The orthogonal reactivity of the C6-terminal alkyne and C2-carboxylate ester enables independent modification of each position without protecting group manipulation at the other site, facilitating the rapid generation of structurally diverse compound collections for hit-to-lead optimization . This dual-handle architecture is particularly valuable in kinase inhibitor programs, where SAR studies have demonstrated that modifications at both the 6-position (via alkyne coupling) and the 2-position (via ester transformations) are essential for optimizing both potency and selectivity profiles [1].

Click Chemistry: Bioorthogonal Conjugation and Chemical Biology Probe Synthesis

The terminal alkyne moiety of methyl 6-ethynyl-1H-indole-2-carboxylate enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click chemistry reaction . This reactivity profile makes the compound suitable as a precursor for synthesizing indole-containing chemical biology probes, fluorescent imaging agents, and targeted drug conjugates where bioorthogonal ligation is required . The presence of the C2-carboxylate ester provides an additional functionalization handle that can be modified either before or after the click chemistry step, offering synthetic flexibility in probe design workflows.

Organic Synthesis: Sonogashira Cross-Coupling for C–C Bond Formation

As a terminal alkyne building block, methyl 6-ethynyl-1H-indole-2-carboxylate is specifically suited for Sonogashira cross-coupling reactions with aryl or vinyl halides, enabling the construction of extended conjugated systems and structurally complex indole derivatives . This application scenario is distinct from halogenated indole building blocks, which function as electrophilic coupling partners rather than alkyne donors [2]. The compound's utility in Sonogashira chemistry supports the synthesis of ethynyl-linked hybrid molecules and materials precursors, including candidates for fluorescent probes and organic electronic materials.

Cancer Therapeutics: Development of Anti-Metastatic Kinase Inhibitors

Based on structural evidence from PAK4 kinase inhibitor studies, the 6-ethynyl-1H-indole scaffold has been validated as a productive core structure for developing compounds with nanomolar potency against group II PAK kinases [1]. Methyl 6-ethynyl-1H-indole-2-carboxylate serves as a key intermediate for synthesizing C-3-substituted 6-ethynyl-1H-indole derivatives, which have demonstrated >80% inhibition of lung metastasis in preclinical models [1]. Procurement of this building block is therefore indicated for oncology-focused drug discovery programs targeting PAK4-mediated cancer progression and metastasis pathways.

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